molecular formula C11H7ClFNO2 B8561990 3-(2-Chloro-6-fluorophenyl)-5-acetylisoxazole

3-(2-Chloro-6-fluorophenyl)-5-acetylisoxazole

Cat. No. B8561990
M. Wt: 239.63 g/mol
InChI Key: ZTLILTJZQBBRJE-UHFFFAOYSA-N
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Patent
US04766137

Procedure details

To a solution of 30 g (124 mmol) of 1-[3-(2-chloro-6-fluorophenyl)-5-isoxazolyl]-ethanol in 187 ml of acetic acid maintained under stirring at 5° C. were added dropwise 9.07 (90.7 mmol) of CrO3 in 9.34 of water and 132 ml of acetic acid.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
187 mL
Type
solvent
Reaction Step One
[Compound]
Name
9.07
Quantity
90.7 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
132 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[CH:13]=[C:12]([CH:14]([OH:16])[CH3:15])[O:11][N:10]=1.O>C(O)(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[C:3]=1[C:9]1[CH:13]=[C:12]([C:14](=[O:16])[CH3:15])[O:11][N:10]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)F)C1=NOC(=C1)C(C)O
Name
Quantity
187 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
9.07
Quantity
90.7 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
132 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
under stirring at 5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=CC=C1)F)C1=NOC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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